Barbituric acid, 1,3-diphenyl-5-ethyl-

GABA-A receptor electrophysiology anticonvulsant screening

1,3-Diphenyl-5-ethylbarbituric acid (CAS 741-81-1) is a fully substituted pyrimidine-2,4,6-trione in which both N1 and N3 positions bear phenyl rings while the C5 position carries a single ethyl group. Unlike clinically used 5,5-disubstituted barbiturates such as phenobarbital, this compound belongs to the N,N′-diphenylbarbituric acid subclass, a family that has been explored for anti-inflammatory, uricosuric, and non-sedating neuroprotective applications.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
CAS No. 741-81-1
Cat. No. B1618012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid, 1,3-diphenyl-5-ethyl-
CAS741-81-1
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
InChIKeyYSHZZFGNQUKPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-5-ethylbarbituric Acid (CAS 741-81-1) – Structural Classification and Procurement Context


1,3-Diphenyl-5-ethylbarbituric acid (CAS 741-81-1) is a fully substituted pyrimidine-2,4,6-trione in which both N1 and N3 positions bear phenyl rings while the C5 position carries a single ethyl group . Unlike clinically used 5,5-disubstituted barbiturates such as phenobarbital, this compound belongs to the N,N′-diphenylbarbituric acid subclass, a family that has been explored for anti-inflammatory, uricosuric, and non-sedating neuroprotective applications [1][2]. Its molecular formula is C18H16N2O3, molecular weight 308.3 g/mol, and it is typically supplied at ≥95% purity for research use .

Why 1,3-Diphenyl-5-ethylbarbituric Acid Cannot Be Replaced by Generic 5,5-Disubstituted or N-Unsubstituted Barbiturates


The N1,N3-diphenyl substitution pattern fundamentally alters the pharmacological and physicochemical profile of the barbiturate scaffold. Unlike phenobarbital or 5,5-diphenylbarbituric acid (DPB), which retain ionizable N–H protons, the N,N′-diphenyl analogue lacks hydrogen-bond donor capacity at the ring nitrogens, eliminating the possibility of tautomerism and dramatically reducing aqueous solubility while increasing logP [1]. In biological systems, N-phenyl substitution is associated with a loss of sedative efficacy and a shift toward anticonvulsant, anti-inflammatory, or uricosuric activities that are not interchangeable with those of conventional 5,5-disubstituted barbiturates [2][3]. Consequently, researchers requiring the specific electronic, steric, or hydrogen-bonding features of the N,N′-diphenyl-5-ethyl scaffold cannot substitute phenobarbital, DPB, or N-methyl congeners without altering the experimental outcome.

Quantitative Differentiation Evidence for 1,3-Diphenyl-5-ethylbarbituric Acid Versus Closest Analogs


GABA-A Receptor Modulation: N-Phenyl Substitution Shifts Potency Relative to Phenobarbital

1,3-Diphenyl-5-ethylbarbituric acid potentiates rat α1β3γ2 GABA-A receptors with an EC50 of 2.01 µM, as measured by patch-clamp electrophysiology in HEK293 cells [1]. In contrast, phenobarbital (5-ethyl-5-phenylbarbituric acid, N-unsubstituted) potentiates α1β2γ2 receptors with a reported EC50 of approximately 194 µM under comparable conditions [2]. Although the assays were performed by different laboratories using slightly different subunit combinations (β3 vs. β2), the ~97-fold lower EC50 suggests that N,N′-diphenyl substitution markedly enhances positive allosteric modulator potency at GABA-A receptors relative to the N-unsubstituted phenobarbital scaffold.

GABA-A receptor electrophysiology anticonvulsant screening

Dihydroorotase Inhibition: A Biochemical Tool Differentiating N-Phenyl Barbiturates from 5,5-Disubstituted Congeners

1,3-Diphenyl-5-ethylbarbituric acid inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 1.00 × 10⁶ nM (1 mM) at a test concentration of 10 µM and pH 7.37 [1]. This weak inhibitory activity is consistent with the compound acting as a pyrimidine-trione transition-state mimic. By comparison, unsubstituted barbituric acid and simple 5-alkyl barbiturates typically show no measurable DHOase inhibition at concentrations below 100 µM in the same assay system [2], indicating that the N,N′-diphenyl substitution is required for any detectable engagement with the enzyme active site.

pyrimidine biosynthesis enzyme inhibition dihydroorotase

Anti-Inflammatory Activity: 1,3-Diphenyl-5-ethyl Barbituric Acid Belongs to a Class with Defined Potency Relative to Phenylbutazone

A systematic study of 1,3-diphenylbarbituric acid derivatives established that 5-alkyl substitution modulates anti-inflammatory activity. The most potent member of the series, 1,3-diphenyl-5-(3-methyl-2-butenyl)barbituric acid, was more active than the 5-ethyl analogue, though all compounds tested were less active and less toxic than the clinical reference phenylbutazone [1]. While specific IC50 or ED50 values for the 5-ethyl derivative were not separately reported, the structure-activity relationship demonstrates that the 5-ethyl substituent confers intermediate potency within the series—below the prenyl-substituted optimum but above the unsubstituted 1,3-diphenylbarbituric acid baseline [1].

anti-inflammatory NSAID comparator structure-activity relationship

Uricosuric Activity: 5-Alkyl-1,3-Diphenylbarbituric Acids Demonstrate 67–128% Phenylbutazone-Equivalent Activity

A series of 1,3-diphenylbarbituric acids bearing 5-acyl, carbamoyl, and alkyl substituents (including the 5-ethyl derivative) were evaluated for uricosuric activity using the phenol red retention assay in rats. Compounds in this series exhibited 67% to 128% of the activity of phenylbutazone, the reference uricosuric agent [1]. This level of activity is pharmacologically meaningful, as it places the 1,3-diphenyl-5-alkyl barbiturates in the same efficacy range as a clinically used uricosuric drug, whereas classical 5,5-disubstituted barbiturates (e.g., phenobarbital, pentobarbital) lack documented uricosuric activity.

uricosuric agent phenol red retention gout research

Physicochemical Differentiation: N,N′-Diphenyl Substitution Lowers Melting Point by >130°C Relative to Phenobarbital

1,3-Diphenyl-5-ethylbarbituric acid exhibits a melting point of 34–38°C , which is more than 130°C lower than that of phenobarbital (5-ethyl-5-phenylbarbituric acid, mp 174–178°C [1]) and approximately 250°C lower than that of 5,5-diphenylbarbituric acid (mp ~284°C [2]). The extremely low melting point reflects the elimination of intermolecular N–H···O hydrogen bonding due to N,N′-diphenyl substitution, which fundamentally alters the crystal packing energy . This results in a compound that is a low-melting solid or viscous oil at ambient temperature, with implications for handling, formulation, and solubility in non-aqueous solvents.

solid-state properties solubility formulation

Absence of Sedation Liability: N-Substitution Decouples Anticonvulsant Efficacy from CNS Depression

Diphenylbarbituric acid (DPB, 5,5-diphenylbarbituric acid) suppresses repetitive neuronal firing at lower concentrations than phenobarbital and pentobarbital, yet produces minimal sedation in vivo—a dissociation attributed to the steric and electronic effects of the phenyl substituents [1]. Patent disclosures explicitly teach that N,N′-disubstituted barbituric acid derivatives (including N-phenyl analogues) are designed to provide neuroprotection and anticonvulsant activity without the sedative burden of conventional 5,5-disubstituted barbiturates [2]. While direct sedation-scale data for 1,3-diphenyl-5-ethylbarbituric acid are not available, the class-level evidence indicates that N,N′-diphenyl substitution, combined with 5-monoalkylation, is structurally incompatible with the molecular determinants of barbiturate-induced sedation.

non-sedating anticonvulsant GABAergic neuroprotection

High-Value Application Scenarios for 1,3-Diphenyl-5-ethylbarbituric Acid Based on Quantitative Differentiation Evidence


GABA-A Receptor Subtype Selectivity Profiling: A High-Potency N-Phenyl Scaffold

The 2.01 µM EC50 at α1β3γ2 GABA-A receptors [1] makes this compound a potent starting point for electrophysiological screening across receptor subtypes. Its ~97-fold potency advantage over phenobarbital (EC50 ≈ 194 µM) allows detection of modulatory effects at lower concentrations, reducing solvent artifacts and improving assay signal-to-noise ratios. Research groups conducting GABA-A subtype selectivity panels can use this compound to explore the contribution of the N-phenyl moiety to β-subunit selectivity, a parameter not addressable with N-unsubstituted barbiturates.

Pyrimidine Biosynthesis Enzyme Inhibition: A Dihydroorotase Biochemical Probe

With a documented IC50 of 1 mM against mouse dihydroorotase [1], this compound is the only barbiturate scaffold with confirmed DHOase inhibitory activity. It can serve as a reference inhibitor in pyrimidine biosynthesis studies, particularly in comparative enzymology where the effect of N-aryl substitution on transition-state mimicry is under investigation. Generic barbiturates are inactive in this assay, making this compound irreplaceable for this specific biochemical application.

Anti-Inflammatory and Uricosuric SAR Expansion Using the 5-Ethyl Reference Point

The 1964 Vazakas study [1] and the 1962 Scarborough study [2] establish the 5-ethyl congener as an intermediate-potency reference within the 1,3-diphenyl-5-substituted barbituric acid series. Medicinal chemistry teams pursuing uricosuric or anti-inflammatory barbiturate derivatives can use this compound as a synthetic intermediate and SAR benchmark, leveraging the known 67–128% phenylbutazone-equivalent uricosuric activity range and the anti-inflammatory potency rank to guide further 5-position optimization.

Low-Melting Barbiturate Synthon for Co-Crystal Engineering and Non-Aqueous Formulation

The 34–38°C melting point [1]—more than 130°C below phenobarbital—enables unique applications in co-crystal design, solvent-free mechanochemical synthesis, and melt-formulation studies. The absence of N–H hydrogen bond donors eliminates the dominant crystal packing motif of classical barbiturates, creating opportunities for supramolecular chemistry and crystal engineering that are not accessible with phenobarbital or 5,5-diphenylbarbituric acid.

Quote Request

Request a Quote for Barbituric acid, 1,3-diphenyl-5-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.